molecular formula C25H18Br2N2 B12573893 2,7-Dibromo-9,9-bis(4-aminophenyl)-9H-fluorene CAS No. 266315-56-4

2,7-Dibromo-9,9-bis(4-aminophenyl)-9H-fluorene

Cat. No.: B12573893
CAS No.: 266315-56-4
M. Wt: 506.2 g/mol
InChI Key: QQSLVEBWRWQEGY-UHFFFAOYSA-N
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Description

2,7-Dibromo-9,9-bis(4-aminophenyl)-9H-fluorene is a fluorene-based diamine compound. It is characterized by the presence of two bromine atoms at the 2 and 7 positions and two amino groups attached to phenyl rings at the 9 position of the fluorene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-dibromo-9,9-bis(4-aminophenyl)-9H-fluorene typically involves the following steps:

    Bromination: The starting material, fluorene, undergoes bromination to introduce bromine atoms at the 2 and 7 positions. This is usually achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amination: The brominated fluorene is then subjected to a nucleophilic substitution reaction with 4-aminophenyl groups. This step often requires the use of a strong base, such as potassium tert-butoxide, and a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-9,9-bis(4-aminophenyl)-9H-fluorene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium tert-butoxide in DMF under argon atmosphere at 120°C.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

2,7-Dibromo-9,9-bis(4-aminophenyl)-9H-fluorene has several scientific research applications:

Mechanism of Action

The mechanism by which 2,7-dibromo-9,9-bis(4-aminophenyl)-9H-fluorene exerts its effects is primarily related to its structural features:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dibromo-9,9-bis(4-aminophenyl)-9H-fluorene is unique due to the specific placement of bromine atoms and amino groups, which provides an optimal balance of rigidity, reactivity, and performance in various applications. Its ability to enhance gas separation and anti-aging properties in polyimides makes it particularly valuable in the field of materials science .

Properties

CAS No.

266315-56-4

Molecular Formula

C25H18Br2N2

Molecular Weight

506.2 g/mol

IUPAC Name

4-[9-(4-aminophenyl)-2,7-dibromofluoren-9-yl]aniline

InChI

InChI=1S/C25H18Br2N2/c26-17-5-11-21-22-12-6-18(27)14-24(22)25(23(21)13-17,15-1-7-19(28)8-2-15)16-3-9-20(29)10-4-16/h1-14H,28-29H2

InChI Key

QQSLVEBWRWQEGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)N)N

Origin of Product

United States

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